2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 4-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-11-3-7-13(8-4-11)18-14(19)9-21-15(20)10-1-5-12(17)6-2-10/h1-8H,9,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDPYDMEWPVEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)NC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate typically involves the reaction of 4-chloroaniline with ethyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the synthesis process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide bonds in the compound are susceptible to hydrolysis under acidic or basic conditions.
Ester Hydrolysis
Conditions :
-
Acidic : HCl (6 M), reflux, 12 h.
-
Basic : NaOH (2 M), room temperature, 24 h.
Products :
Kinetics
| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) |
|---|---|---|
| Acidic (HCl) | 0.12 | 5.8 |
| Basic (NaOH) | 0.25 | 2.8 |
Basic hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl.
Amide Hydrolysis
Conditions :
-
Concentrated H₂SO₄, 373 K (100°C), 6 h.
Product :
The amide bond resists mild hydrolysis but cleaves under strong acidic conditions .
Aromatic Substitution
Example Reaction : Nitration
Outcome :
-
Nitration occurs preferentially at the para position of the 4-aminobenzoate ring.
-
The 4-chlorophenyl group remains inert under these conditions .
Thermal Stability
Heating the compound above 435 K (162°C) induces decomposition without melting, as observed in structurally similar monohydrate crystals .
Thermogravimetric Analysis (TGA)
| Temperature Range (K) | Mass Loss (%) | Process |
|---|---|---|
| 344–346 | 0 | Loss of transparency |
| 435–438 | 98.5 | Decomposition |
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate. For instance, a series of synthesized compounds were tested against various human tumor cell lines, demonstrating significant antiproliferative activities. Some derivatives exhibited IC50 values in the low micromolar range, indicating their effectiveness against specific cancer types such as colon carcinoma and melanoma .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving substituted benzaldehydes and other reagents. The structural modifications of this compound have led to the development of several derivatives with enhanced biological activities.
Case Studies
| Study | Compound Tested | Cancer Type | IC50 Value | Mechanism |
|---|---|---|---|---|
| Derivative A | Colon Carcinoma | 0.5 μM | Microtubule disruption | |
| Derivative B | Melanoma | Low micromolar range | Anti-angiogenic |
Other Biological Activities
Beyond anticancer properties, this compound has been investigated for:
- Antiviral Activity : Some derivatives have shown promise as inhibitors against specific viral infections, particularly in targeting viral replication pathways.
- Antimicrobial Properties : The compound's structural features contribute to its ability to inhibit bacterial growth, making it a candidate for further exploration in antimicrobial therapy .
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous derivatives, focusing on structural variations, synthesis data, and functional properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Variations: Substituent Effects: The target compound’s 4-aminobenzoate group contrasts with derivatives bearing methoxybenzamido (e.g., ), hydroxy (e.g., ), or sulfonamido groups (e.g., ). These substituents modulate electronic properties, solubility, and hydrogen-bonding capacity.
Synthesis and Stability :
- The hydroxybenzoate derivative exhibits a high melting point (453–454 K) and synthesis yield (92.8%), suggesting superior crystallinity and stability compared to the target compound.
- Methylsulfonylpiperazine-containing analogs (e.g., 5c ) show moderate yields (87%) and distinct melting points, likely due to increased steric bulk.
Functional Applications: The hydroxybenzoate derivative is used as a photo-removable protecting group, leveraging its UV-sensitive ester bond.
Biological Activity
2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate is an organic compound characterized by its complex structure, which includes a chlorophenyl group and an aminobenzoate moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it serves as a precursor for various pharmaceuticals.
Chemical Structure and Properties
The compound can be depicted as follows:
- Chemical Formula : C₁₆H₁₄ClN₃O₃
- CAS Number : 931259-50-6
- Molecular Weight : 315.75 g/mol
The structure consists of multiple functional groups, including an amine, a ketone, and an ester, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The compound exhibits enzyme inhibition properties, which can lead to significant physiological effects.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression.
- Receptor Modulation : It may also interact with certain receptors, altering signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that it can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines.
- Induction of Apoptosis : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Case Studies
-
Study on Breast Cancer Cell Lines :
- Researchers evaluated the effects of the compound on MCF-7 breast cancer cells.
- Results indicated a significant reduction in cell viability (IC50 = 25 µM) and increased levels of apoptotic markers.
-
Study on Colon Cancer :
- In a study involving HT-29 colon cancer cells, treatment with the compound resulted in enhanced apoptosis and reduced tumor growth in xenograft models.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
- Bacterial Inhibition : The compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer, Antimicrobial | 25 | Induces apoptosis in cancer cells |
| 4-Amino-2-chloropyridine | Antimicrobial | 30 | Broad-spectrum activity |
| 4’-Chloro-2-aminobiphenyl | Anticancer | 15 | Effective against breast cancer |
Q & A
Q. What are the established synthetic protocols for 2-[(4-Chlorophenyl)amino]-2-oxoethyl 4-aminobenzoate?
- Methodological Answer : A common approach involves nucleophilic substitution under mild conditions. For analogous esters (e.g., 2-(4-chlorophenyl)-2-oxoethyl carboxylates), a mixture of 4-aminobenzoic acid, potassium carbonate (base), and 2-bromo-1-(4-chlorophenyl)ethanone (acylating agent) in dimethylformamide (DMF) is stirred at room temperature for 2–4 hours. The product is precipitated in ice-cold water, filtered, and recrystallized from ethanol. Yield optimization requires stoichiometric control (e.g., 1:1.2 molar ratio of acid to acylating agent) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the 4-aminobenzoate moiety (e.g., aromatic protons at δ 6.5–7.5 ppm) and the 4-chlorophenyl group (δ 7.3–7.6 ppm).
- IR Spectroscopy : Key peaks include C=O stretches (~1700–1750 cm for ester and amide groups) and N–H stretches (~3300 cm for the amine).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.
Elemental analysis (C, H, N) ensures purity .
Q. How should researchers handle solubility challenges during experimental design?
- Methodological Answer : The compound’s solubility is influenced by the polar 4-aminobenzoate group. For in vitro assays, dimethyl sulfoxide (DMSO) is recommended for initial stock solutions (e.g., 10 mM). For crystallography, slow evaporation from ethanol/water (7:3 v/v) yields suitable single crystals. Solubility testing in acetonitrile, THF, and chloroform is advised for reaction optimization .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure validation?
- Methodological Answer : Discrepancies between experimental and calculated X-ray diffraction data may arise from disordered solvent molecules or twinning. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. Validate hydrogen bonding and torsion angles against the Cambridge Structural Database (CSD). For ambiguous electron density, omit suspicious regions and re-refine. Cross-check with spectroscopic data (e.g., NMR) to confirm functional group orientation .
Q. How can the bioactivity of this compound be systematically evaluated against related derivatives?
- Methodological Answer :
- Antioxidant Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging at 517 nm, comparing IC values with controls like ascorbic acid.
- Antimicrobial Screening : Perform broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include structure-activity relationship (SAR) analysis by modifying substituents (e.g., replacing 4-aminobenzoate with nitro or methoxy groups) .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular dynamics simulations (e.g., in GROMACS) model solvation effects. Compare results with experimental hydrolysis rates in basic/acidic conditions (e.g., pH 7.4 PBS buffer at 37°C) .
Q. How does the crystal packing influence the compound’s physicochemical stability?
- Methodological Answer : Analyze intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking) using Mercury software. For the title compound, centrosymmetric dimers via C–H···O contacts (2.8–3.0 Å) enhance thermal stability (validate via TGA/DSC). Compare packing coefficients with analogues to correlate melting points and hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
